3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile
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Overview
Description
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile typically involves the Gewald reaction, which is a well-known method for constructing thiophene rings. The Gewald reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. In this case, the reaction conditions include:
Reactants: α-cyanoester, elemental sulfur, and a carbonyl compound.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Base catalysts such as piperidine or triethylamine.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and applications in drug synthesis.
2-Amino-5-methylthiophene-3-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
92678-67-6 |
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Molecular Formula |
C12H6N4O2S |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
3-amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C12H6N4O2S/c13-5-8-11(15)10(6-14)19-12(8)7-3-1-2-4-9(7)16(17)18/h1-4H,15H2 |
InChI Key |
BGGHPSABVKURAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(S2)C#N)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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